molecular formula C72H122S4Sn2 B12503168 [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B12503168
M. Wt: 1353.4 g/mol
InChI Key: RKLFJZBOKVNIND-UHFFFAOYSA-N
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Description

[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. This particular compound features a unique structure with multiple thiophene and stannyl groups, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps. Typically, the synthetic route includes the following steps:

    Formation of the thiophene rings: This step involves the synthesis of 4,5-didodecylthiophene-2-carbaldehyde through a series of reactions, including halogenation and Grignard reactions.

    Cyclization: The thiophene rings are then cyclized to form the thienobenzothiol core.

    Stannylation: benzothiol core using organotin reagents under controlled conditions.

Chemical Reactions Analysis

[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the stannyl groups.

    Substitution: The stannyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Materials Science: Its ability to form stable thin films and its interesting optical properties make it useful in the development of new materials for various applications.

    Medicinal Chemistry: Organotin compounds have shown potential as anticancer agents, and this compound could be explored for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is not well-documented. organotin compounds generally exert their effects by interacting with cellular proteins and enzymes, disrupting normal cellular functions. The specific molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include other organotin compounds with thiophene and stannyl groups. Some examples are:

  • [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : This compound has similar structural features and electronic properties.
  • [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Another similar compound with potential applications in organic electronics and materials science.

The uniqueness of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific arrangement of thiophene and stannyl groups, which impart distinct electronic and optical properties.

Properties

Molecular Formula

C72H122S4Sn2

Molecular Weight

1353.4 g/mol

IUPAC Name

[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C66H104S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-33-37-41-45-55-53-61(69-59(55)47-43-39-35-31-27-23-19-15-11-7-3)63-57-49-51-68-66(57)64(58-50-52-67-65(58)63)62-54-56(46-42-38-34-30-26-22-18-14-10-6-2)60(70-62)48-44-40-36-32-28-24-20-16-12-8-4;;;;;;;;/h49-50,53-54H,5-48H2,1-4H3;6*1H3;;

InChI Key

RKLFJZBOKVNIND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCCCCCC)CCCCCCCCCCCC)[Sn](C)(C)C)CCCCCCCCCCCC

Origin of Product

United States

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